
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)-N-(3-(methylthio)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-(4-fluorophenyl)-N-methylsulfamoyl)-N-(3-(methylthio)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3S3 and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Material Science
The structural characterization of thiophene derivatives, such as the one mentioned, is crucial for understanding their potential in material science and pharmaceuticals. Thiophene's unique properties contribute to a wide range of biological activities and applications in electronic devices. For instance, polymeric thiophenes are used in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. The synthesis process often involves combining thiophene with other compounds to yield products with specific characteristics, valuable in developing new materials and drugs (S. Nagaraju et al., 2018).
Antibacterial and Antipathogenic Activities
Thiophene derivatives demonstrate significant antibacterial and antipathogenic activities, which are essential for developing new antimicrobial agents. The effectiveness of these compounds against bacterial cells, particularly those capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus, indicates their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban et al., 2011).
Pharmaceutical Applications
The structural components of thiophene derivatives play a significant role in pharmaceutical development. The diverse biological activities of substituted thiophenes, ranging from antibacterial to antiproliferative effects, highlight their potential in drug discovery and development. Specific thiophene derivatives have been studied for their applications in creating new antibiotic and antibacterial drugs, underscoring the importance of these compounds in addressing various health concerns (G. Ahmed, 2007).
Chemical and Electrochemical Properties
The study of thiophene derivatives extends to their chemical and electrochemical properties, which are pivotal for applications in catalysis and material science. Understanding the synthesis, structure, and electrochemistry of thiophene-based compounds enables the development of materials with desirable electronic and photonic properties. This knowledge is instrumental in advancing technologies in energy storage, sensors, and electronics (C. Macneill et al., 2009).
Mécanisme D'action
Mode of Action
Without specific target information, the mode of action of the compound remains speculative. The presence of functional groups such as sulfamoyl and methylthio suggests potential for diverse interactions with biological targets .
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its complex structure. Without specific target information, it’s challenging to predict the exact biochemical pathways affected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific information about the compound’s targets and mode of action, it’s challenging to predict how environmental factors might influence its action .
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S3/c1-22(15-8-6-13(20)7-9-15)28(24,25)17-10-11-27-18(17)19(23)21-14-4-3-5-16(12-14)26-2/h3-12H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNEERUNMYBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate](/img/structure/B2485090.png)
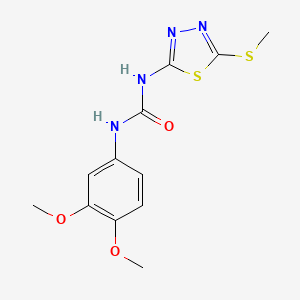
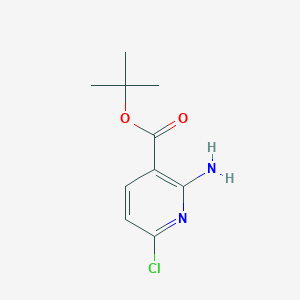
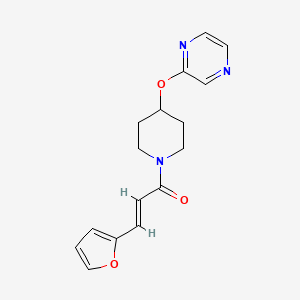
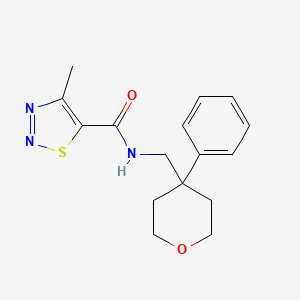

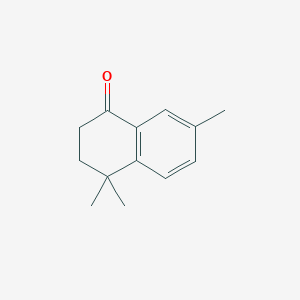
![6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2485103.png)

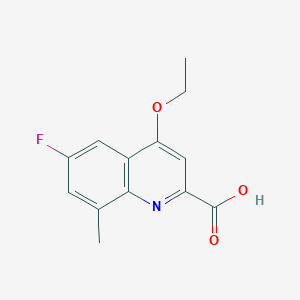
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)

